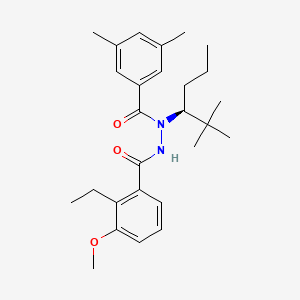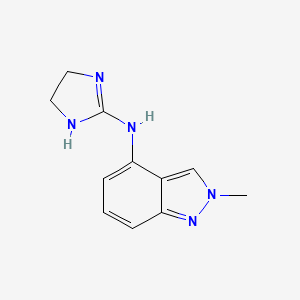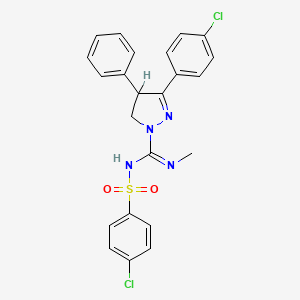
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(ethyl(phenylmethyl)amino)ethyl) ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(ethyl(phenylmethyl)amino)ethyl) ester, monohydrochloride is a Drug / Therapeutic Agent.
Applications De Recherche Scientifique
Applications in Chemical Synthesis
Precursor in Organic Synthesis : Related acridine derivatives are employed as precursors or intermediates in the synthesis of complex organic compounds. For instance, the synthesis of ethyl 2‐acetamido acrylate, a versatile amino-acid precursor, involves the use of similar acridine compounds as reagents (Kitson & Moody, 2014).
Molecular Structure Studies : Acridine derivatives have been examined for their molecular structures, especially in the context of their potential as anti-cancer agents. X-ray crystallography has been used to determine the structures of such compounds, providing insights into their interactions with biological molecules (Hudson, Kuroda, Denny & Neidle, 1987).
Biochemical and Biophysical Research
Chemiluminogenic Properties : Some acridine derivatives exhibit chemiluminogenic properties, which are useful in biochemical assays and studies. These properties have been investigated in various solvents, revealing insights into the reaction kinetics and efficiency of these compounds (Krzymiński et al., 2010).
Electron-Transfer Oxidation Studies : Acridine compounds, such as 10,10'-dimethyl-9,9',10,10'-tetrahydro-9,9'-biacridine, have been studied for their role in electron-transfer oxidation processes. This research is significant in understanding the redox chemistry of acridine-based compounds (Fukuzumi & Tokuda, 1992).
Medicinal Chemistry and Pharmacology
- Potential in Anti-Cancer Research : Several acridine derivatives have been investigated for their potential as anti-cancer agents. For example, studies on dinuclear rhodium(II) carboxylate complexes with acridine ligands reveal their potential multifunctional anti-cancer properties (Goodgame, Page & Williams, 1988).
Propriétés
Numéro CAS |
38044-62-1 |
|---|---|
Nom du produit |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(ethyl(phenylmethyl)amino)ethyl) ester, monohydrochloride |
Formule moléculaire |
C27H31ClN2OS |
Poids moléculaire |
467.1 g/mol |
Nom IUPAC |
S-[2-[benzyl(ethyl)amino]ethyl] 9,9-dimethylacridine-10-carbothioate;hydrochloride |
InChI |
InChI=1S/C27H30N2OS.ClH/c1-4-28(20-21-12-6-5-7-13-21)18-19-31-26(30)29-24-16-10-8-14-22(24)27(2,3)23-15-9-11-17-25(23)29;/h5-17H,4,18-20H2,1-3H3;1H |
Clé InChI |
JPULBRDLMWRZBJ-UHFFFAOYSA-N |
SMILES |
CCN(CCSC(=O)N1C2=CC=CC=C2C(C3=CC=CC=C31)(C)C)CC4=CC=CC=C4.Cl |
SMILES canonique |
CCN(CCSC(=O)N1C2=CC=CC=C2C(C3=CC=CC=C31)(C)C)CC4=CC=CC=C4.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(ethyl(phenylmethyl)amino)ethyl) ester, monohydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






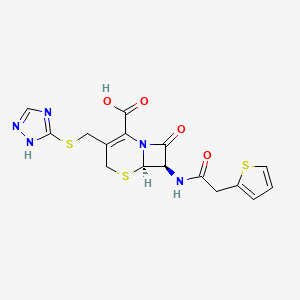
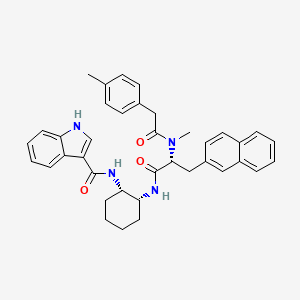
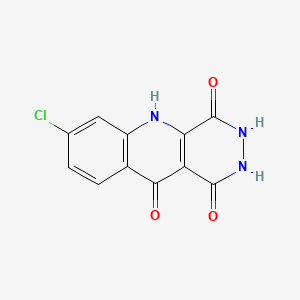
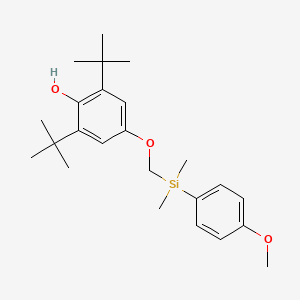
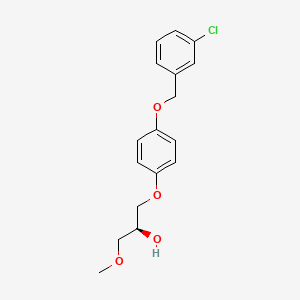
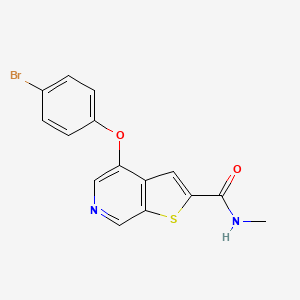
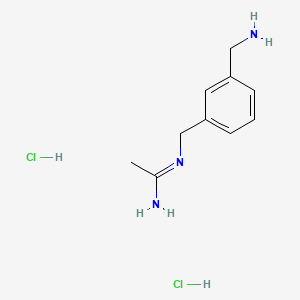
![3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B1663836.png)
